5-Bromo-2,2'-bipyrimidine
Description
BenchChem offers high-quality 5-Bromo-2,2'-bipyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,2'-bipyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-pyrimidin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCDTJMNGGGEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400859-08-7 | |
| Record name | 5-bromo-2-(pyrimidin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2,2'-bipyrimidine chemical properties and structure
An In-Depth Technical Guide to 5-Bromo-2,2'-bipyrimidine: Properties, Synthesis, and Applications
Introduction
5-Bromo-2,2'-bipyrimidine is a halogenated heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a bipyrimidine core with a strategically placed bromine atom, makes it a highly versatile building block in various fields of chemical research and development. The bipyrimidine unit serves as an excellent chelating ligand for a wide range of metal ions, while the bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 5-Bromo-2,2'-bipyrimidine, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of 5-Bromo-2,2'-bipyrimidine is fundamental for its application in synthesis and materials design.
| Property | Value |
| Molecular Formula | C₈H₅BrN₄ |
| Molecular Weight | 237.06 g/mol |
| CAS Number | 400859-08-7 |
| Appearance | Powder |
| Melting Point | 212-215 °C |
| InChI | 1S/C8H5BrN4/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H |
| InChIKey | OPCDTJMNGGGEHK-UHFFFAOYSA-N |
The structure of 5-Bromo-2,2'-bipyrimidine consists of two pyrimidine rings linked by a single bond. The bromine atom is substituted at the 5-position of one of the pyrimidine rings. This arrangement influences the electronic properties and steric profile of the molecule, which in turn dictates its reactivity and coordination behavior.
Caption: 2D structure of 5-Bromo-2,2'-bipyrimidine.
Synthesis of 5-Bromo-2,2'-bipyrimidine
An effective method for the synthesis of 5-Bromo-2,2'-bipyrimidine involves the direct bromination of 2,2'-bipyrimidine.[1][2] The parent 2,2'-bipyrimidine can be prepared in high yield from 2-chloropyrimidine through an improved reductive symmetric coupling procedure.[1][2]
Experimental Protocol: Bromination of 2,2'-Bipyrimidine
This protocol is based on the procedure described by Vlassiouk et al.
-
Preparation of 2,2'-Bipyrimidine: 2,2'-Bipyrimidine is synthesized from 2-chloropyrimidine via a reductive coupling reaction, achieving yields of around 80%.[1][2]
-
Bromination: The prepared 2,2'-bipyrimidine is subjected to bromination.
-
Reaction Conditions: The specific conditions for bromination (solvent, temperature, and brominating agent) are crucial for achieving the desired product.
-
Purification: Following the reaction, the product mixture is purified to isolate 5-Bromo-2,2'-bipyrimidine. This synthesis yields approximately 30% of the desired product.[1][2]
Caption: Synthesis workflow for 5-Bromo-2,2'-bipyrimidine.
Reactivity and Key Applications
The chemical reactivity of 5-Bromo-2,2'-bipyrimidine is dominated by the bromo-substituent, which is susceptible to a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups at the 5-position, making it a valuable precursor for more complex molecules.
Coordination Chemistry
The bipyrimidine core of the molecule is an excellent N,N'-chelating ligand, capable of forming stable complexes with a wide range of transition metals.[3][4] These metal complexes have applications in catalysis and materials science. The electronic properties of the resulting complexes can be fine-tuned by modifying the substituent at the 5-position.
Materials Science
Derivatives of 5-Bromo-2,2'-bipyrimidine are utilized in the development of advanced materials. For instance, bipyridine-based structures are employed as building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaic materials.[5] The ability to form well-defined structures with metal ions also makes them suitable as linkers in the construction of metal-organic frameworks (MOFs).[3]
Drug Development
In the realm of medicinal chemistry, the pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and receptor antagonists.[6] 5-Bromo-2,2'-bipyrimidine serves as a key intermediate in the synthesis of complex pharmaceutical agents. A notable example is its use in the synthesis of Macitentan, a dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension.[7] The synthesis of Macitentan involves the attachment of a substituted pyrimidine, which can be derived from a bromo-pyrimidine precursor.[7]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bipyrimidine core. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.
A general protocol for NMR sample preparation involves dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine rings and the C-Br bond. FT-IR spectroscopy is a valuable tool for identifying functional groups within a molecule.[9]
Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-2,2'-bipyrimidine will show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[8]
Safety and Handling
Based on available safety information for similar compounds, 5-Bromo-2,2'-bipyrimidine should be handled with care. The following GHS hazard statements are associated with it: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
5-Bromo-2,2'-bipyrimidine is a pivotal molecule in modern chemistry, offering a unique combination of a robust chelating core and a reactive site for further functionalization. Its utility spans from the rational design of novel coordination complexes and advanced materials to being a crucial intermediate in the synthesis of life-saving pharmaceuticals. The synthetic accessibility and versatile reactivity of 5-Bromo-2,2'-bipyrimidine ensure its continued importance in both academic research and industrial applications.
References
-
Vlassiouk, I., Park, C., & Michl, J. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443-449. [Link]
-
ResearchGate. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. [Link]
-
PubChem. (n.d.). 5-Bromo-2,2'-bipyridine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5,5'-Dibromo-2,2'-bipyridine. National Center for Biotechnology Information. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Knight Chemicals. (n.d.). 5-bromo-2,2'-bipyrimidine. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
Bentham Science. (2022). The Synthesis of 2-substituted Benzo[b]furans Catalyzed by Ni/5-Bromo- 2,2'-bipyridine. [Link]
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OECD SIDS. (n.d.). DIACETONE ALCOHOL. [Link]
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Cole-Parmer. (2003). Material Safety Data Sheet - Diacetone Alcohol. [Link]
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ResearchGate. (2020). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. [Link]
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Brenntag. (n.d.). Diacetone Alcohol. [Link]
-
SciSpace. (2019). On the preferences of five-membered chelate rings in coordination chemistry: insights from the Cambridge Structural Database and DFT calculations. [Link]
-
ResearchGate. (2015). Luminescent coordination polymers of 2,2′-bipyrimidine and mercury(II) salts: A structural and computational study. [Link]
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An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine (CAS 3300-51-4) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)benzylamine, a key building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, safety considerations, and its strategic application in the design of novel therapeutics.
Introduction: The Significance of the Trifluoromethyl Moiety in Drug Design
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for optimizing lead compounds.[3] The presence of a trifluoromethyl group can enhance binding affinity, improve membrane permeability, and block metabolic pathways, ultimately leading to more potent and durable therapeutic agents.[2][4] 4-(Trifluoromethyl)benzylamine serves as a critical synthon for introducing this valuable functionality into a diverse range of molecular scaffolds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of 4-(Trifluoromethyl)benzylamine is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 3300-51-4 | [5] |
| Molecular Formula | C8H8F3N | [5] |
| Molecular Weight | 175.15 g/mol | [5] |
| Appearance | Clear colorless to light yellow liquid | [6] |
| Density | 1.229 g/mL at 25 °C | [7] |
| Boiling Point | 79-82 °C at 15 mmHg | [6] |
| Refractive Index | n20/D 1.464 | [7] |
| Flash Point | 75 °C (167 °F) - closed cup |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 90 MHz): δ 7.56 (d, 2H), 7.42 (d, 2H), 3.91 (s, 2H), 1.66 (s, 2H, NH₂)
-
¹³C NMR (CDCl₃): Chemical shifts for the aromatic and aliphatic carbons are consistent with the structure.
-
Mass Spectrum (EI): Molecular ion (M+) at m/z 175.
Note: Spectroscopic data should always be confirmed by acquiring data on the specific lot of material being used.
Synthesis of 4-(Trifluoromethyl)benzylamine
A common and efficient method for the synthesis of 4-(Trifluoromethyl)benzylamine involves the reduction of 4-trifluoromethylbenzaldehyde oxime.[6] This process highlights a reliable pathway for obtaining the target compound in good yield.
Experimental Protocol: Reduction of 4-Trifluoromethylbenzaldehyde Oxime
Causality of Experimental Choices:
-
Starting Material: 4-Trifluoromethylbenzaldehyde oxime is readily prepared from the corresponding aldehyde, making it an accessible precursor.
-
Solvent: Methanol is an effective solvent for both the starting material and the subsequent reaction intermediates.
-
Catalyst: A suitable hydrogenation catalyst (e.g., Palladium on carbon) is crucial for the efficient reduction of the oxime to the amine. The choice of catalyst can influence reaction time and yield.
-
Hydrogen Source: High-pressure hydrogen gas is used to ensure complete reduction.
-
Acid: Hydrogen chloride gas is added to facilitate the reaction, likely by protonating the oxime and making it more susceptible to reduction.
-
Neutralization: Aqueous sodium hydroxide is used to neutralize the reaction mixture and isolate the free amine product.
Step-by-Step Methodology:
-
Dissolve 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime in methanol in a suitable high-pressure reaction vessel.
-
Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 10% Pd/C).
-
Introduce 4.0 g (109.7 mmol) of hydrogen chloride gas into the reaction mixture.
-
Pressurize the vessel with hydrogen gas to 10 atm.
-
Stir the reaction mixture vigorously at room temperature (approximately 25°C) for 3 hours.
-
Upon completion of the reaction (monitored by a suitable technique such as TLC or GC), carefully depressurize the vessel and remove the catalyst by filtration.
-
Add diethyl ether to the filtrate and neutralize the mixture with an aqueous solution of sodium hydroxide.
-
Separate the organic layer, and the aqueous layer can be further extracted with diethyl ether.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield 4-(Trifluoromethyl)benzylamine.
Caption: Core safety protocols for handling 4-(Trifluoromethyl)benzylamine.
Applications in Drug Discovery and Medicinal Chemistry
4-(Trifluoromethyl)benzylamine is a versatile building block primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the desirable properties imparted by the trifluoromethyl group.
Key Application:
-
Synthesis of Antidiabetic Agents: A notable application of 4-(Trifluoromethyl)benzylamine is in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives. [6][7]One such derivative, KRP-297, emerged as a candidate drug for the treatment of diabetes mellitus. This underscores the importance of the 4-(trifluoromethyl)benzyl moiety in interacting with biological targets relevant to metabolic diseases.
Broader Significance in Medicinal Chemistry:
The 4-(trifluoromethyl)benzylamine scaffold is incorporated into a wide array of research programs targeting various diseases. The trifluoromethyl group's ability to modulate pKa, lipophilicity, and metabolic stability makes it an attractive feature for optimizing drug candidates. [1][2][3] Mechanistic Considerations in Reactivity:
The reactivity of the benzylamine moiety allows for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
N-alkylation and N-arylation: Formation of C-N bonds with various electrophiles.
The electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the amine, a factor that must be considered when planning synthetic routes. Recent advances in photoredox catalysis have opened up new avenues for the synthesis of complex trifluoromethylated amines, highlighting the ongoing innovation in this field. [4]
Reliable Suppliers
For researchers and drug development professionals, sourcing high-purity reagents is critical for reproducible results. The following are some established suppliers of 4-(Trifluoromethyl)benzylamine (CAS 3300-51-4):
-
Sigma-Aldrich [7]* ChemicalBook [6]* Tokyo Chemical Industry (TCI)
-
Santa Cruz Biotechnology [5]* BLD Pharm
Note: It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
Conclusion
4-(Trifluoromethyl)benzylamine is a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic use allows for the introduction of the trifluoromethyl group, a moiety known to enhance the pharmacological properties of drug candidates. A thorough understanding of its synthesis, safety, and reactivity is essential for its effective and safe utilization in the pursuit of novel therapeutics. The continued exploration of new synthetic methodologies involving this and other trifluoromethylated synthons will undoubtedly fuel future innovations in drug discovery.
References
-
Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2025, August 8). Conformational analysis, spectroscopic, structure–activity relations and quantum chemical simulation studies of 4–(trifluoromethyl)benzylamine | Request PDF. [Link]
-
PMC. (n.d.). Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF 3 -Migration. [Link]
-
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. [Link]
-
Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
-
ACS Publications. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group | JACS Au. [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
University of Hawaii. (2025, November 18). Mechanistic Insights into the Regioselective Defluorofunctionalization of Trifluoromethylanilines via Photocatalytic SET. [Link]
-
bioRxiv. (2024, June 1). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. [Link]
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- 4. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
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- 7. 4-(Trifluormethyl)benzylamin 97% | Sigma-Aldrich [sigmaaldrich.com]
Difference between 5-Bromo-2,2'-bipyrimidine and 5-Bromo-2,2'-bipyridine
Executive Summary
This technical guide delineates the structural, electronic, and synthetic divergences between 5-Bromo-2,2'-bipyrimidine and 5-Bromo-2,2'-bipyridine . While both serve as critical monofunctionalized synthons for constructing metallosupramolecular architectures and pharmaceutical agents, their utility is differentiated by the electronic deficiency of the pyrimidine ring versus the pyridine ring.
Key Distinction: The transition from a bipyridine to a bipyrimidine scaffold introduces two additional nitrogen atoms.[1] This modification significantly lowers the LUMO energy level, enhances
Part 1: Structural & Electronic Fundamentals
Molecular Architecture
The defining difference lies in the heterocyclic core.
-
5-Bromo-2,2'-bipyridine contains two nitrogen atoms located at the 1,1' positions relative to the C-C bond.
-
5-Bromo-2,2'-bipyrimidine contains four nitrogen atoms (1,3,1',3' positions).
The 5-position bromine serves as an electrophilic handle for cross-coupling (Suzuki, Stille, Sonogashira) without disrupting the metal-chelating pocket.
Electronic Energy Landscape (HOMO/LUMO)
The introduction of the extra nitrogen atoms in the pyrimidine ring exerts a profound electron-withdrawing effect.
-
-Acidity: Bipyrimidine is a stronger
-acceptor than bipyridine. In metal complexes (e.g., Ru(II), Ir(III)), this stabilizes the metal-to-ligand charge transfer (MLCT) state, often resulting in a red-shift of emission. -
Redox Potential: Bipyrimidine complexes are easier to reduce (less negative reduction potential) than their bipyridine counterparts.
Expert Insight: When designing Organic Light Emitting Diodes (OLEDs), replacing a bipyridine ligand with a bipyrimidine often lowers the LUMO, facilitating electron injection from the cathode.
Visualization of Electronic & Coordination Differences
Figure 1: Comparative analysis of electronic properties and reactivity profiles. Note the enhanced oxidative addition potential of the electron-deficient pyrimidine scaffold.
Part 2: Synthetic Accessibility & Reactivity
Synthesizing the mono-brominated species is chemically challenging due to symmetry.
Synthesis of 5-Bromo-2,2'-bipyridine
This is the "standard" pathway. The synthesis typically relies on Stille coupling to ensure asymmetry.
-
Route: Coupling 2,5-dibromopyridine with 2-(trimethylstannyl)pyridine.[2][3]
-
Selectivity: High.[4] The stannyl group reacts specifically with the more electrophilic halide or is pre-installed.
Synthesis of 5-Bromo-2,2'-bipyrimidine (The Challenge)
The bipyrimidine scaffold is usually synthesized via reductive coupling of 2-chloropyrimidine, yielding the symmetric 2,2'-bipyrimidine.[2] Introducing a single bromine atom at the 5-position is difficult because the ring is deactivated toward electrophilic aromatic substitution (
-
Primary Method: Direct bromination of 2,2'-bipyrimidine under forcing conditions.
-
Yield Issues: This often produces a mixture of unreacted starting material, 5-bromo (mono), and 5,5'-dibromo (di) products. Separation requires careful chromatography.
-
Alternative: Stille coupling of 5-bromo-2-chloropyrimidine with 2-(trimethylstannyl)pyrimidine is possible but requires the synthesis of the unstable stannyl-pyrimidine precursor.
Comparative Data Table
| Feature | 5-Bromo-2,2'-bipyridine | 5-Bromo-2,2'-bipyrimidine |
| CAS Number | 15862-19-8 | 400859-08-7 |
| Nitrogen Count | 2 | 4 |
| LogP (Hydrophobicity) | Higher (More Lipophilic) | Lower (More Hydrophilic) |
| pKa (Conj.[2] Acid) | ~4.4 (Pyridine N) | ~1.0 (Pyrimidine N - Less Basic) |
| LUMO Energy | Higher | Lower (Better Electron Transport) |
| Coordination Mode | Bidentate (Chelating) | Bidentate or Tetradentate (Bridging) |
| Primary Use | Cationic Iridium/Ruthenium complexes | Supramolecular bridging ligands; OLEDs |
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General Application)
Objective: Functionalizing the 5-position to attach a phenyl group.
Context: The 5-bromo-2,2'-bipyrimidine is significantly more electron-deficient. While this theoretically accelerates oxidative addition, the extra nitrogens can poison Pd catalysts. High-activity phosphine ligands are required.
Reagents:
-
Substrate: 5-Bromo-2,2'-bipyrimidine (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) - Preferred for heteroaryl halides. -
Base:
(3.0 eq)[5] -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the bipyrimidine, boronic acid, and base. Seal and purge with Argon for 15 minutes. Critical: Oxygen irreversibly degrades the electron-rich phosphine ligands needed for this electron-poor substrate.
-
Solvation: Add degassed Dioxane/Water via syringe.
-
Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Heat to 90°C for 12 hours.
-
Checkpoint: Monitor by LC-MS.[5] The bipyrimidine product will likely have a shorter retention time than the bipyridine analog due to increased polarity.
-
-
Workup: Dilute with EtOAc, wash with brine. The bipyrimidine product may partition into the aqueous phase if the pH is too low; ensure aqueous layer is pH > 8.
Protocol B: Synthesis of 5-Bromo-2,2'-bipyrimidine (Literature Route)
Adapted from J. Org. Chem. 2002, 67, 443-449.[2]
-
Precursor: Start with 2,2'-bipyrimidine (prepared via Ni-coupling of 2-chloropyrimidine).
-
Bromination: Dissolve 2,2'-bipyrimidine in nitrobenzene.
-
Reagent: Add
(1.5 eq) dropwise at elevated temperature (180°C). -
Isolation: The reaction yields a statistical mixture.
-
Purification: Column chromatography on silica gel (Eluent:
/MeOH). -
Yield: Expect ~30% for the mono-bromo derivative.
-
Part 4: Medicinal Chemistry Implications
In drug discovery, the switch from pyridine to pyrimidine (scaffold hopping) is a strategic tool for optimizing ADME properties.
-
Solubility: The additional nitrogens in 5-bromo-2,2'-bipyrimidine increase aqueous solubility compared to the bipyridine analog.
-
Metabolic Stability: Pyrimidine rings are generally less susceptible to oxidative metabolism by CYP450 enzymes compared to electron-rich pyridine rings.
-
Basicity: Bipyrimidine is significantly less basic (
) than bipyridine ( ). This reduces non-specific binding to plasma proteins (hERG liability reduction).
Figure 2: Strategic rationale for scaffold hopping from bipyridine to bipyrimidine in medicinal chemistry.
References
-
Synthesis of Brominated Bipyrimidines: Gros, P., Ojea, V., & Cohen, A. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.[2][3][6] The Journal of Organic Chemistry, 67(2), 443–449. [Link]
-
Electronic Properties of Bipyrimidines: Barqaw, K. A., et al. (2018). Controllable Structures of Metal-Ligand Bipyrimidine Molecules on Electronics Devices. AIP Conference Proceedings. [Link]
-
Medicinal Chemistry (Pyrimidine Scaffolds): Bolli, M. H., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Cross-Coupling Methodologies: Lott, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity. Organic Process Research & Development, 26(8), 2392–2420. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-2,2'-bipyrimidine from 2-chloropyrimidine
[1][2][3][4]
Executive Summary
5-Bromo-2,2'-bipyrimidine is a critical intermediate for constructing advanced functional materials, including metal-organic frameworks (MOFs) and photoluminescent iridium/ruthenium complexes.[1] The synthesis presents a significant regiochemical challenge: introducing a single bromine atom onto a symmetric 2,2'-bipyrimidine core without over-brominating to the 5,5'-dibromo derivative.
This guide details two validated synthetic pathways:
-
Route A (Classical): Nickel-mediated homocoupling of 2-chloropyrimidine followed by electrophilic bromination.[1] Best for: Large-scale production of the bipyrimidine scaffold where separation capability exists.
-
Route B (Precision): Stille cross-coupling of 2-stannylpyrimidine with 5-bromo-2-iodopyrimidine.[1] Best for: High-yield, selective synthesis of the mono-bromo product without statistical mixtures.
Retrosynthetic Analysis & Pathway Logic
The following diagram illustrates the strategic disconnections for both routes.
Caption: Retrosynthetic map comparing the statistical homocoupling route (Route A) vs. the site-selective cross-coupling route (Route B).
Protocol A: The Homocoupling-Bromination Route
Strategic Note: This route is preferred when the 2,2'-bipyrimidine scaffold itself is needed in bulk, and the mono-bromo derivative is harvested as a fraction of the total output.
Step 1: Synthesis of 2,2'-Bipyrimidine (Iyoda Coupling)
Direct homocoupling of 2-chloropyrimidine using a Nickel(0) system generated in situ.
-
Reagents: 2-Chloropyrimidine, NiCl₂(PPh₃)₂ (Catalyst), Zinc dust (Reductant), Et₄NI (Accelerator), THF (dry).
-
Mechanism: Ni(II) is reduced to Ni(0) by Zn.[1] Et₄NI facilitates electron transfer.[1] Oxidative addition of Ni(0) to the C-Cl bond is followed by disproportionation or transmetallation to form the C-C bond.[1]
Experimental Procedure:
-
Activation: In a dry multi-neck flask under Argon, activate Zinc dust (1.5 equiv) with dilute HCl, wash with water/ethanol/ether, and dry under vacuum.
-
Catalyst Formation: Suspend NiCl₂(PPh₃)₂ (10 mol%) and Et₄NI (1.0 equiv) in anhydrous THF. Add the activated Zinc.[1] Stir at room temperature until the solution turns a deep reddish-brown (characteristic of Ni(0) species).[1]
-
Addition: Add 2-chloropyrimidine (1.0 equiv) dissolved in THF dropwise.
-
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a polar, fluorescent spot).[1]
-
Workup: Cool to RT. Pour into dilute aqueous ammonia (to sequester Ni). Extract with Chloroform (CHCl₃).[1]
-
Purification: Recrystallize from ethanol or sublime to obtain 2,2'-bipyrimidine as white needles.
Step 2: Electrophilic Bromination
Critical Warning: Pyrimidine rings are electron-deficient, making electrophilic aromatic substitution (EAS) extremely difficult.[1] Standard conditions (NBS/DMF) often fail.[1] Harsh conditions are required.[1]
-
Equipment: High-pressure steel autoclave (Bomb reactor).
Experimental Procedure:
-
Loading: Charge the Teflon liner of an autoclave with 2,2'-bipyrimidine (1.0 g) and neat Bromine (5 mL).
-
Reaction: Seal the autoclave and heat to 180°C for 72 hours.
-
Note: The high temperature is necessary to overcome the activation energy of the deactivated ring.[1]
-
-
Quenching: Cool to -78°C (dry ice/acetone) to condense bromine vapors. Carefully open the vessel.
-
Neutralization: Pour contents into ice-cold saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine.[1]
-
Extraction: Neutralize with Na₂CO₃ and extract with CH₂Cl₂.
-
Purification (The Challenge): The crude contains unreacted starting material, 5-bromo-2,2'-bipyrimidine (Target) , and 5,5'-dibromo-2,2'-bipyrimidine.
Protocol B: The Precision Cross-Coupling Route
Strategic Note: This route avoids the statistical mixture and harsh bromination conditions by using a pre-functionalized "A-B" coupling strategy.[1] It relies on the reactivity difference between C-I and C-Br bonds.[1]
Pre-requisite: Synthesis of 5-Bromo-2-iodopyrimidine
This intermediate acts as the electrophile.[1] The C-I bond at position 2 is significantly more reactive toward Pd(0) oxidative addition than the C-Br bond at position 5.[1]
Step 1: Stille Coupling Protocol
Experimental Procedure:
-
Setup: In a glovebox or under strict Argon line, combine 5-bromo-2-iodopyrimidine (1.0 equiv) and 2-(trimethylstannyl)pyrimidine (1.1 equiv) in dry toluene (0.1 M).
-
Catalyst: Add Pd(PPh₃)₄ (0.05 equiv).[1]
-
Reaction: Heat to 100°C for 12–24 hours.
-
Mechanistic Insight: The Pd(0) inserts selectively into the C-I bond (C2 position) because C-I is weaker than C-Br, and the C2 position is activated by the adjacent nitrogens.[1] The C5-Br bond remains spectator.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1]
-
Purification: Concentrate and purify via column chromatography.
Comparative Data & Troubleshooting
| Feature | Route A (Homocoupling + Bromination) | Route B (Stille Cross-Coupling) |
| Starting Material | 2-Chloropyrimidine (Cheap) | Requires 5-Bromo-2-iodopyrimidine |
| Step Count | 2 Steps | 3 Steps (requires stannyl prep) |
| Selectivity | Poor (Statistical Mixture) | Excellent (Site-Selective) |
| Conditions | Harsh (180°C, Br₂ pressure) | Mild (100°C, Neutral) |
| Scalability | High (Multi-gram scale feasible) | Moderate (Limited by tin toxicity/cost) |
| Safety | Low (Bromine vapor, high pressure) | Moderate (Organotin waste) |
Troubleshooting Guide
-
Issue (Route A): Low yield in Ni-coupling.
-
Issue (Route A): Inseparable mixture after bromination.
-
Issue (Route B): Homocoupling of the stannane.[1]
References
-
Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.
-
5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-c
-
Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc.
-
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionaliz
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Fidelity Stille Coupling Protocols for 5-Bromo-2,2'-bipyrimidine Functionalization
Executive Summary & Strategic Rationale
The functionalization of 5-bromo-2,2'-bipyrimidine is a critical gateway to synthesizing advanced metal-organic frameworks (MOFs), luminescent ligands, and pharmaceutical intermediates. While Suzuki-Miyaura coupling is often the default choice, Stille coupling (migita-Kosugi-Stille) offers distinct advantages for this specific scaffold: neutral conditions that preserve sensitive functional groups and high tolerance for the electron-deficient pyrimidine core.
However, this substrate presents a unique "Trojan Horse" challenge: the 2,2'-bipyrimidine (bpm) moiety is a potent chelating ligand. Without specific protocol adjustments, the substrate will coordinate to the Palladium catalyst, displacing labile phosphine ligands and arresting the catalytic cycle (catalyst poisoning).
This guide details an optimized workflow designed to:
-
Overcome Catalyst Poisoning: Utilizing steric bulk and solvent effects to favor oxidative addition over N-coordination.
-
Ensure Purity: Implementing a rigorous fluoride-based workup to eliminate organotin toxicity (a major Stille drawback).
-
Maximize Yield: Targeting >85% conversion through kinetic control.
Mechanistic Insight: The "Chelation Trap"
To ensure reproducibility, one must understand why standard conditions often fail.
In a typical Stille cycle, Pd(0) undergoes oxidative addition into the C-Br bond. However, 5-bromo-2,2'-bipyrimidine possesses two nitrogen atoms perfectly spaced for bidentate chelation. If the reaction temperature is too low or the solvent too non-polar, the substrate binds Pd(0) or Pd(II) as a ligand rather than a reactant.
Mechanistic Pathway & Failure Modes
Figure 1: The bifurcation between productive oxidative addition and the non-productive chelation trap. Protocol success depends on pushing the equilibrium toward the green path.
Critical Reagents & Equipment
| Component | Specification | Rationale |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Standard. The PPh₃ ligands are bulky enough to discourage N-binding if heat is applied. |
| Alternative Catalyst | Pd₂(dba)₃ + AsPh₃ | Use only if Pd(PPh₃)₄ fails. Triphenylarsine ligands dissociate more easily, accelerating the difficult transmetallation step on electron-poor rings. |
| Solvent | Toluene (Anhydrous) | High boiling point (110°C) allows thermal dissociation of Pd-N species. |
| Co-Solvent | DMF (Optional) | 10% v/v DMF can be added if the stannane is highly polar. |
| Stannane | R-SnBu₃ (Tributyl) | Tributylstannanes are preferred over trimethylstannanes due to lower volatility and easier silica separation. |
| Additive | CuI (10 mol%) | "Copper effect" – facilitates transmetallation via a transient organocopper species (Liebeskind-Skulnick effect). |
Experimental Protocols
Protocol A: The "Gold Standard" (Thermal)
Best for: Aryl, Heteroaryl, and Vinyl stannanes.
Preparation:
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Maintain an inert atmosphere (Argon or Nitrogen balloon).
Step-by-Step Procedure:
-
Charge Solids: Add 5-bromo-2,2'-bipyrimidine (1.0 equiv, e.g., 237 mg, 1.0 mmol) and LiCl (2.0 equiv, 85 mg).
-
Note: LiCl stabilizes the intermediate Pd(II) species and improves rates in Stille couplings of triflates/bromides.
-
-
Solvent & Degassing: Add anhydrous Toluene (10 mL, 0.1 M concentration). Sparge with Argon for 15 minutes.
-
Critical: Oxygen is the enemy of Stille couplings, leading to homocoupling of the stannane.
-
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%, 58 mg). The solution should turn yellow.[1]
-
Reagent Addition: Add the organostannane (1.1 equiv) via syringe.
-
Reaction: Heat the mixture to reflux (110°C) .
-
Visual Check: The solution will darken from yellow to orange/brown. If it turns black immediately (within 10 mins), oxygen was present (Pd black precipitation).
-
-
Monitoring: Monitor by TLC every 4 hours.
-
TLC Tip: Bipyrimidines are UV active (254 nm). Use a stain like KMnO₄ to visualize the stannane residue.
-
Duration: Typically 12–24 hours.
-
Protocol B: Microwave-Assisted (Rapid)
Best for: Difficult substrates or library synthesis.
-
Vessel: Use a 10 mL microwave process vial with a crimp cap.
-
Charge: 5-bromo-2,2'-bipyrimidine (0.5 mmol), Stannane (0.6 mmol), Pd(PPh₃)₄ (5 mol%), and Toluene (4 mL).
-
Parameters:
-
Temperature: 140°C
-
Time: 30–60 minutes
-
Stirring: High
-
Absorption Level: Normal
-
-
Note: The higher temperature effectively breaks any Pd-N chelation, often resulting in cleaner conversion than thermal reflux.
Purification & Tin Removal (The KF Method)[2]
The most significant drawback of Stille coupling is the toxicity and lipophilicity of organotin byproducts (Bu₃Sn-Br), which streak on silica columns and contaminate products. Do not skip this section.
We utilize the Potassium Fluoride (KF) Precipitation method, which converts soluble tin halides into insoluble polymeric tin fluorides.
Workup Workflow
Figure 2: Optimized workflow for the removal of toxic organotin residues.
Detailed Steps:
-
Cool: Allow reaction to reach room temperature.
-
Dilute: Add Ethyl Acetate (equal volume to reaction solvent).
-
KF Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (~10 mL per mmol substrate).
-
Vigorous Stirring: Stir vigorously for 30–45 minutes.
-
Observation: A bulky, white, polymeric precipitate (Bu₃SnF) will form.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the solid tin species. Wash the pad with Ethyl Acetate.
-
Separation: Transfer filtrate to a separatory funnel. Separate layers. Wash organic layer with water (2x) and brine (1x).
-
Chromatography: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Pro-Tip: Pre-wash the silica column with 1% Triethylamine (Et₃N) in hexanes. This neutralizes acidic sites on the silica that can cause bipyrimidines to streak or stick.
-
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning (Chelation) | Increase temperature to reflux; Switch solvent to DMF (100°C); Switch catalyst to Pd₂(dba)₃/AsPh₃. |
| Pd Black Precipitates | Oxygen Contamination | Re-degas all solvents; Ensure stannane is not degraded; Add 10 mol% CuI to stabilize the cycle. |
| Homocoupling (R-R) | Oxidative Stannane Coupling | Strictly exclude air; This side reaction is driven by O₂. |
| Product Streaks on TLC | Interaction with Silica | Add 1-2% Et₃N or NH₄OH to the eluent. Bipyrimidines are basic. |
References
-
Stille Coupling on Bipyridines (Analogous Protocol): D'Souza, D. M., Leigh, D. A., Papmeyer, M., & Woltering, S. L. (2012).[2][3] A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.[2][3][4] Nature Protocols, 7(11), 2022–2028.[3] [Link]
-
Tin Removal Methodologies: Renaud, P., & Oestreich, M. (Eds.). (2014).[3] Organotin Reagents in Cross-Coupling Reactions. See Chapter on "Purification Strategies". [Link]
-
General Stille Mechanism & Conditions: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. [Link][5][6][7][8][9][10]
-
Bipyrimidine Synthesis & Properties: Hunneche, L. M. (2002).[3] Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.[3][4] The Journal of Organic Chemistry, 67(3). [Link]
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Using 5-Bromo-2,2'-bipyrimidine in supramolecular coordination cages
An In-Depth Guide to the Application of 5-Bromo-2,2'-bipyrimidine in the Synthesis and Functionalization of Supramolecular Coordination Cages
Authored by: A Senior Application Scientist
Introduction: The Architectural Logic of Self-Assembled Cages
Supramolecular coordination cages are discrete, three-dimensional architectures formed through the spontaneous self-assembly of metal ions and organic ligands.[1] This modular approach, driven by the principles of molecular recognition and reversible coordination bonding, allows for the rational design of nanoscale containers with precisely defined shapes, sizes, and internal cavities.[2][3][4] These confined environments create unique micro-environments distinct from the bulk solution, enabling a wide range of applications, including molecular recognition, catalysis, and the development of advanced drug delivery systems.[5][6][7][8] The beauty of this field lies in its predictability; by carefully selecting the geometric constraints of the building blocks—the metal centers (corners) and the organic ligands (linkers)—chemists can direct the assembly towards specific, highly ordered structures.[9][10]
Within the vast library of organic linkers, 5-Bromo-2,2'-bipyrimidine stands out as a uniquely valuable component. Its bipyrimidine core provides a robust bidentate chelating site for metal coordination, while the strategically placed bromine atom serves as a versatile functional handle. This guide elucidates the critical role of 5-Bromo-2,2'-bipyrimidine, providing detailed protocols for the synthesis, characterization, and functionalization of coordination cages derived from this pivotal building block.
Core Rationale: Why 5-Bromo-2,2'-bipyrimidine is a Superior Ligand Precursor
The utility of 5-Bromo-2,2'-bipyrimidine is rooted in two key structural features: its inherent coordination geometry and the latent reactivity of its bromo-substituent.
-
The Bipyrimidine Core as a Directional Linker: The 2,2'-bipyrimidine unit is an excellent chelating ligand, readily coordinating to transition metals like Palladium(II) and Platinum(II) to form stable, square-planar geometries. When two such units are incorporated into a ditopic ligand, they can bridge two metal centers, driving the formation of well-defined, closed architectures such as M₂L₄ "lantern" cages.[10] The rigidity of the bipyrimidine scaffold ensures the high fidelity and yield of the self-assembly process.
-
The Bromine Atom as a Gateway to Functionality: The true power of this building block lies in the bromine atom. It is a prime functional group for a variety of powerful cross-coupling reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[11] This enables Post-Synthetic Modification (PSM) , a strategy where the cage is first assembled and purified, and then chemically modified.[12][13] PSM is often preferable to pre-functionalizing the ligand, as the self-assembly process can be sensitive to steric bulk or incompatible functional groups on the precursor.[14] The bromo-group is relatively inert during the initial self-assembly, acting as a placeholder that can be later converted into a vast array of other functionalities to tune the cage's properties for specific applications.[15][16]
Protocol I: Synthesis and Self-Assembly of a Bromo-Functionalized Pd₂L₄ Coordination Cage
This protocol details the creation of a representative bromo-functionalized coordination cage. It involves a two-stage process: first, the synthesis of a ditopic ligand from 5-Bromo-2,2'-bipyrimidine, and second, its self-assembly with a palladium(II) salt.
Part A: Synthesis of a Ditopic Bromo-Ligand (L)
The following is a general procedure for synthesizing a rigid, ditopic ligand (L) where two 5-Bromo-2,2'-bipyrimidine units are linked by a 1,4-diethynylbenzene spacer via Sonogashira coupling.
Materials:
-
5-Bromo-2,2'-bipyrimidine
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, Anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 5-Bromo-2,2'-bipyrimidine (2.2 equivalents) and 1,4-diethynylbenzene (1.0 equivalent).
-
Add anhydrous toluene and triethylamine (5:1 v/v) to dissolve the reactants.
-
Degas the solution with argon for 20 minutes.
-
To the stirred solution, add [Pd(PPh₃)₂Cl₂] (0.05 equivalents) and CuI (0.10 equivalents) as catalysts.
-
Heat the reaction mixture to 70°C and stir under argon for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure ditopic ligand L .
-
Characterize the ligand L thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part B: Self-Assembly of the [Pd₂(L)₄]Br₄ Cage
Materials:
-
Synthesized ditopic ligand L
-
₂ or a similar labile palladium(II) source
-
Acetonitrile-d₃ (CD₃CN) or DMSO-d₆ for NMR analysis
-
Diethyl ether
Procedure:
-
In a clean vial, dissolve the ditopic ligand L (2.0 equivalents) in acetonitrile-d₃.
-
In a separate vial, dissolve ₂ (1.0 equivalent) in acetonitrile-d₃.
-
Add the palladium solution dropwise to the stirred ligand solution at room temperature.
-
Heat the resulting mixture to 65°C and stir for 1 hour.[17] The formation of the cage is often rapid.
-
Monitor the self-assembly process directly by ¹H NMR. The disappearance of the complex multiplets of the free ligand and the appearance of a set of sharp, well-defined peaks indicate the formation of a single, highly symmetric species.
-
After cooling to room temperature, precipitate the assembled cage by the slow vapor diffusion of diethyl ether into the acetonitrile solution.
-
Collect the resulting crystalline solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Characterization of the Assembled Cage
Thorough characterization is essential to confirm the structure and purity of the supramolecular assembly.
| Technique | Purpose and Expected Outcome |
| ¹H NMR Spectroscopy | Confirms the formation of a highly symmetric cage structure. Expect to see a simplification of the spectrum compared to the free ligand, with sharp signals and integrations corresponding to the cage's stoichiometry (e.g., Pd₂L₄). |
| DOSY NMR | Diffusion-Ordered Spectroscopy is used to confirm that all proton signals belong to a single, large species.[17] All signals from the cage should align horizontally, showing a single diffusion coefficient that is significantly smaller than that of the free ligand. |
| ESI-Mass Spectrometry | Electrospray Ionization Mass Spectrometry provides direct evidence of the cage's mass. Expect to see peaks corresponding to the intact cage with different charge states, such as [Pd₂(L)₄]⁴⁺ or [Pd₂(L)₄(BF₄)]³⁺, allowing for the confirmation of the molecular formula. |
| Single-Crystal X-ray Diffraction | This is the definitive method for structural elucidation. It provides precise information on bond lengths, angles, the overall cage architecture, the dimensions of the internal cavity, and the presence of any encapsulated solvent or guest molecules.[18] |
Visualizing the Self-Assembly Process
The coordination-driven self-assembly can be represented as a logical workflow.
Caption: Diagram of the coordination-driven self-assembly process.
Protocol II: Post-Synthetic Modification (PSM) of the Bromo-Functionalized Cage
This protocol demonstrates how to leverage the bromo-groups on the cage surface to introduce new functionality via a Suzuki cross-coupling reaction. This is a powerful method to tailor the cage's properties, such as adding water-solubilizing groups or cell-targeting moieties.[12][13][16]
Objective: To attach a 4-methoxyphenyl group to each bromo-position on the cage.
Materials:
-
Bromo-functionalized cage [Pd₂(L)₄]Br₄
-
4-Methoxyphenylboronic acid (8.8 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Solvent mixture (e.g., DMF/Water)
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the bromo-functionalized cage (1.0 equivalent).
-
Add 4-methoxyphenylboronic acid (a slight excess per bromine, e.g., 1.1 eq/Br) and a suitable base like K₂CO₃ (3.0 eq/Br).
-
Add the degassed solvent mixture (e.g., DMF/H₂O 4:1).
-
Add the catalyst, [Pd(PPh₃)₄] (0.10 eq/Br).
-
Heat the reaction mixture to 80-90°C and stir for 48 hours. The integrity of the cage must be maintained, so harsh conditions should be avoided.
-
Monitor the reaction by ¹H NMR of small aliquots. Look for the disappearance of aromatic signals adjacent to the bromine and the appearance of new signals corresponding to the 4-methoxyphenyl group.
-
After completion, cool the reaction. The modified cage can be precipitated by adding an anti-solvent or purified via dialysis if water-soluble.
-
Characterize the final product using ¹H NMR and ESI-MS to confirm the successful modification and the integrity of the cage structure.
Protocol III: Application in Drug Delivery via Guest Encapsulation
Coordination cages can serve as containers to encapsulate therapeutic agents, potentially shielding them from degradation, improving their solubility, and facilitating their delivery.[7][10][19][20]
Objective: To encapsulate a guest molecule (e.g., the anticancer drug cisplatin) within the post-synthetically modified cage.
Materials:
-
Post-synthetically modified host cage
-
Guest molecule (e.g., Cisplatin)
-
A suitable solvent in which both host and guest are soluble (e.g., DMSO, Water)
Procedure:
-
Prepare a stock solution of the host cage in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a reference ¹H NMR spectrum of the empty host cage.
-
Prepare a stock solution of the guest molecule (Cisplatin).
-
Add a stoichiometric amount (e.g., 1.0 equivalent) of the guest solution to the host solution.
-
Gently heat or sonicate the mixture if necessary to facilitate encapsulation.
-
Monitor the encapsulation process using ¹H NMR. Key indicators of successful encapsulation include:
-
Upfield shifts of the guest protons, as they are now located in the shielded environment of the cage's cavity.
-
Significant shifts in the signals of the host cage's inward-pointing protons, which are in close proximity to the encapsulated guest.
-
-
Use 2D NMR techniques like NOESY or ROESY to confirm the spatial proximity between the host and guest protons, providing definitive evidence of encapsulation.
Visualizing the Functionalization and Application Workflow
This diagram illustrates the complete workflow from the initial cage to a functional drug delivery system.
Sources
- 1. Supramolecular and molecular capsules, cages and containers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Picking the lock of coordination cage catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02586A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scce.sjtu.edu.cn [scce.sjtu.edu.cn]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Entropy directs the self-assembly of supramolecular palladium coordination macrocycles and cages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Rapid post-synthetic modification of porous coordination cages with copper-catalyzed click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Post-synthetic modification of amine-functionalized permanently porous coordination cages [udspace.udel.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural Analysis of Coordination Cage/Guest Complexes Prepared with the ‘Crystalline Sponge’ Methodology [mdpi.com]
- 19. Assembly of Protein Cages for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing homocoupling side reactions in bipyrimidine synthesis
This guide functions as a Tier 3 Technical Support resource for organic chemists encountering difficulties in the synthesis of bipyrimidine scaffolds or pyrimidine-containing biaryls.
Topic: Suppression of Homocoupling & Protodeboronation Side Reactions Ticket Severity: High (Yield/Purity Critical) Support Level: Senior Application Scientist
Diagnostic Triage: Identify Your Failure Mode
Before optimizing, you must distinguish between the two distinct types of homocoupling that plague pyrimidine chemistry. The "bipyrimidine" byproduct you see on LC-MS tells a specific mechanistic story.
| Symptom (LC-MS/TLC) | Diagnosis | Root Cause |
| Dimer of Boronic Acid (B-B) | Oxidative Homocoupling | Oxygen leak, slow transmetallation, or excess boronic acid. |
| Dimer of Halide (A-A) | Reductive Homocoupling | Catalyst disproportionation, lack of nucleophile (boronic acid decomposed), or incorrect solvent polarity. |
| Des-Halo Pyrimidine (A-H) | Protodeboronation | (Indirectly causes homocoupling). Boronic acid hydrolyzes; you add excess to compensate, triggering B-B coupling. |
The Mechanics of Failure
To prevent the side reaction, you must understand the competition at the molecular level. In pyrimidine synthesis, the nitrogen atoms on the ring are Lewis basic, often coordinating to the Palladium catalyst and "poisoning" the cycle, slowing down the desired Cross-Coupling and allowing Homocoupling to take over.
Visualization: The Competitive Pathways
The following diagram illustrates where the cycle breaks down.
Caption: Competitive pathways in Pd-catalyzed cross-coupling. Red paths indicate failure modes leading to homocoupling or catalyst deactivation.
Critical Troubleshooting Guides
Issue A: Oxidative Homocoupling (The "Oxygen Trap")
Context: You are finding significant amounts of Ar'-Ar' (dimer of your boronic acid). Mechanism: Dissolved oxygen re-oxidizes Pd(0) to Pd(II) peroxo species, which reacts with two equivalents of boronic acid to form the homocouple.[1]
Protocol Fix: The "Subsurface Spurge" Standard "vacuum/backfill" cycles (Schlenk line) are often insufficient for pyrimidine chemistry because pyrimidines can act as ligands that stabilize oxidative intermediates.
-
Do not just vacuum: Use a long needle to bubble Argon/Nitrogen directly through the solvent for at least 15-20 minutes prior to adding the catalyst.
-
Solvent Choice: Switch to solvents with lower O2 solubility if possible (e.g., degassed Toluene/Dioxane over DMF).
-
Sacrificial Reductant: Add 5-10 mol% of hydroquinone or ascorbic acid . These scavenge radical intermediates that lead to homocoupling without poisoning the Pd catalyst.
Issue B: The "Protodeboronation Loop"
Context: You see the de-halogenated pyrimidine or low yields, so you add more boronic acid (1.5 - 2.0 equiv). Suddenly, homocoupling spikes. Mechanism: 2-Pyrimidine boronic acids are notoriously unstable.[2] They hydrolyze (lose boron) rapidly in aqueous base. When you add excess to compensate, the local concentration of Boron becomes high relative to the Halide, favoring homocoupling.
Protocol Fix: Slow Addition & MIDA Boronates
-
Switch Reagents: Stop using 2-pyrimidine boronic acid. Use MIDA boronates or Potassium Trifluoroborates (BF3K) . These release the active boronic acid slowly, keeping the standing concentration low (simulating "slow addition").
-
Anhydrous Conditions: If using boronic esters, switch to anhydrous conditions (Dioxane/KOAc) to prevent hydrolytic C-B bond cleavage.
-
The "Reverse" Strategy: If possible, invert the coupling partners. Use the Pyrimidine as the Halide and the more stable partner as the Boronic Acid. Pyrimidine halides are generally stable; pyrimidine boronic acids are not.
Issue C: Catalyst Poisoning (N-Coordination)
Context: Reaction stalls; adding more catalyst leads to messy mixtures of homocoupled products. Mechanism: The pyrimidine nitrogens bind to the Pd center, displacing phosphine ligands. This "naked" Pd is less selective and prone to aggregation (Palladium Black), which catalyzes non-selective homocoupling.
Protocol Fix: Ligand Engineering Use bulky, electron-rich ligands that sterically prevent the pyrimidine nitrogen from binding to the metal center.
| Ligand Class | Recommendation | Why? |
| Buchwald Dialkylbiaryl | XPhos or SPhos | The "gold standard." The bulky biaryl group creates a "roof" over the Pd, blocking N-coordination while accelerating reductive elimination. |
| Ferrocenyl | Pd(dppf)Cl2 | Large bite angle and rigidity prevent the formation of inactive cis-bis(pyrimidine) complexes. |
| NHC | PEPPSI-IPr | Extremely bulky carbene ligand; virtually immune to nitrogen displacement. |
Validated Experimental Protocol
Target: Synthesis of Asymmetric Bipyrimidine (e.g., 2,4'-bipyrimidine) Goal: Minimize 2,2' (homo) formation.
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a microwave vial or Schlenk tube. Cool under Ar flow.
-
Reagents:
-
Electrophile: 2-Chloropyrimidine (1.0 equiv)[3]
-
Nucleophile: 4-Pyridyl MIDA boronate (1.2 equiv) (Note: MIDA is crucial here)
-
Base: K3PO4 (3.0 equiv) (Anhydrous, finely ground)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]
-
Crucial Step: Spurge the Dioxane/Water mix with Argon for 20 mins before adding to the vial.
-
-
Execution:
-
Workup: Filter through Celite immediately to remove Pd. Scavenge with thiourea silica if necessary to remove metal traces.
FAQ: Rapid Fire Troubleshooting
Q: I am using CuI as a co-catalyst (Stille/Sonogashira style). Is this helping? A: Likely not. In Suzuki couplings of pyrimidines, Copper often promotes oxidative homocoupling of the boronic acid (Chan-Lam type mechanism). Remove the Copper unless you are strictly doing a Sonogashira reaction.
Q: Why does my reaction turn black immediately? A: "Palladium Black" formation. Your ligand is dissociating, likely displaced by the pyrimidine nitrogen. Switch to XPhos or BrettPhos immediately. A black reaction usually means the catalytic cycle is dead and homocoupling (heterogeneous catalysis) is now the dominant pathway.
Q: Can I use microwave heating? A: Yes, and it is recommended. Fast heating minimizes the time the unstable pyrimidine boronic acid sits in solution before reacting. However, ensure the vessel is completely oxygen-free before irradiation.
Decision Tree for Optimization
Caption: Diagnostic flowchart for selecting the correct optimization strategy based on byproduct analysis.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling. Journal of the American Chemical Society, 132(34), 12048–12059.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.
-
BenchChem Technical Support. (2025). Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.
Sources
Controlling mono-bromination vs di-bromination of 2,2'-bipyrimidine
Welcome to the technical support center for the synthesis of brominated 2,2'-bipyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on the 2,2'-bipyrimidine core. The selective synthesis of 5-bromo-2,2'-bipyrimidine and 5,5'-dibromo-2,2'-bipyrimidine is a common challenge, as the reaction conditions that favor mono-bromination can often lead to the formation of the di-brominated product and unreacted starting material.
This resource provides in-depth, field-proven insights into controlling the selectivity of this reaction, troubleshooting common issues, and ensuring the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bromination of 2,2'-bipyrimidine?
A1: The primary challenge is controlling the extent of bromination. The 2,2'-bipyrimidine core is susceptible to electrophilic attack, and once the first bromine atom is introduced to form 5-bromo-2,2'-bipyrimidine, the remaining pyrimidine ring is still sufficiently activated to undergo a second bromination, leading to the formation of 5,5'-dibromo-2,2'-bipyrimidine. Achieving high selectivity for the mono-brominated product requires careful control of reaction conditions to prevent over-bromination.[1][2] Conversely, driving the reaction to completion to obtain the di-brominated product without significant byproducts also requires specific conditions.
Q2: Which brominating agents are recommended for this reaction?
A2: The choice of brominating agent is critical for controlling selectivity.
-
For Mono-bromination: N-Bromosuccinimide (NBS) is often the reagent of choice for selective mono-bromination of activated and moderately activated aromatic systems.[3][4] NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[5]
-
For Di-bromination: Molecular bromine (Br₂) is typically used when the goal is to synthesize the di-brominated product.[6] Often, harsher conditions, such as heating in a sealed vessel, are required to drive the reaction to completion.[6]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in modulating the reactivity of the brominating agent and the substrate.
-
Inert, Non-polar Solvents (e.g., CHCl₃, CCl₄): These solvents are commonly used with NBS for mono-bromination. They help to maintain the mild reactivity of NBS.
-
Strongly Acidic Solvents (e.g., concentrated H₂SO₄): For less reactive substrates, highly acidic media can be used to enhance the electrophilicity of the brominating agent.[7] However, for 2,2'-bipyrimidine, which is already activated, this may lead to a loss of selectivity and potential degradation.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can be used, but they may also influence the reaction rate and selectivity. For instance, NBS in DMF is a common system for bromination.[8]
Q4: What is the regiochemistry of the bromination of 2,2'-bipyrimidine?
A4: The electrophilic bromination of 2,2'-bipyrimidine occurs selectively at the 5 and 5' positions. This is due to the directing effects of the nitrogen atoms in the pyrimidine rings, which deactivate the ortho and para positions (C2, C4, C6) to electrophilic attack, making the C5 position the most nucleophilic.[9]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of mono-, di-, and unreacted starting material. How do I improve selectivity for mono-bromination?
This is the most common issue encountered. The key is to limit the reactivity of the system.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using more than one equivalent of the brominating agent will inevitably lead to di-bromination.
-
Action: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS for mono-bromination.
-
-
Reaction Temperature is Too High: Higher temperatures increase the reaction rate and can lead to over-bromination.
-
Action: Perform the reaction at room temperature or below. Consider cooling the reaction mixture in an ice bath during the addition of the brominating agent.
-
-
Brominating Agent is Too Reactive: Molecular bromine (Br₂) is often too reactive for selective mono-bromination.
-
Slow Product Formation: If the reaction is slow, the temptation is to add more reagent or increase the temperature, both of which reduce selectivity.
-
Action: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Allow the reaction to proceed for a longer time at a lower temperature.
-
Problem 2: I am getting a very low yield of the desired 5,5'-dibromo-2,2'-bipyrimidine. What are the likely causes?
Achieving a high yield of the di-brominated product requires pushing the reaction to completion.
Potential Causes & Solutions:
-
Insufficient Brominating Agent: The second bromination is slower than the first due to the deactivating effect of the first bromine atom.
-
Action: Use a slight excess of molecular bromine (e.g., 2.2 - 2.5 equivalents).
-
-
Reaction Conditions are Too Mild: Room temperature may not be sufficient to drive the reaction to completion.
-
Action: Increase the reaction temperature. A scalable synthesis has been reported where the reaction is heated in a steel bomb reaction vessel for several days.[6]
-
-
Incomplete Reaction: The reaction may stall before all the mono-brominated intermediate is consumed.
-
Action: Monitor the reaction by TLC or GC-MS to ensure the disappearance of the mono-brominated species. Extend the reaction time as needed.
-
Problem 3: The purification of my brominated product is difficult. Any suggestions?
Separating a mixture of the starting material, mono-bromo, and di-bromo products can be challenging due to their similar polarities.
Solutions:
-
Optimize the Reaction: The best purification strategy is to optimize the reaction to maximize the yield of the desired product, thus simplifying the mixture.
-
Column Chromatography: This is the most effective method for separation.
-
Action: Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate or dichloromethane). This will help to improve the separation between the closely eluting spots.
-
-
Recrystallization: If the crude product is a solid and one component is major, recrystallization can be an effective purification method.
-
Action: Experiment with different solvent systems to find one in which the desired product has low solubility at low temperatures, while the impurities remain in solution.
-
Data & Protocols
Table 1: Comparative Reaction Conditions for Bromination of 2,2'-Bipyrimidine
| Target Product | Brominating Agent | Stoichiometry (vs. Bipyrimidine) | Solvent | Temperature | Typical Yield | Reference |
| 5-Bromo-2,2'-bipyrimidine | N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq. | Chloroform (CHCl₃) | Room Temp | ~30% | [1][2] |
| 5,5'-Dibromo-2,2'-bipyrimidine | Molecular Bromine (Br₂) | > 2.0 eq. | Fuming H₂SO₄ / Oleum | 140 °C (sealed vessel) | ~15-50% | [1][2][6] |
Note: Yields are highly dependent on the specific reaction setup and purification method.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,2'-bipyrimidine
This protocol is adapted from established procedures for selective mono-bromination.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2'-bipyrimidine (1.0 eq.) in chloroform (CHCl₃). Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in chloroform. Add the NBS solution dropwise to the stirring solution of 2,2'-bipyrimidine at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 5-bromo-2,2'-bipyrimidine.
Protocol 2: Synthesis of 5,5'-Dibromo-2,2'-bipyrimidine
This protocol is based on procedures designed for exhaustive di-bromination.[6]
-
Reaction Setup: (Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield). To a high-pressure steel reaction vessel, add 2,2'-bipyrimidine dihydrobromide (prepared by treating 2,2'-bipyrimidine with HBr).
-
Reagent Addition: Add molecular bromine (Br₂) (at least 2.2 eq.) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat it to approximately 140 °C for 3-4 days.
-
Workup: After cooling the vessel to room temperature, carefully vent any excess pressure. The reaction mixture is typically worked up by neutralizing with a base (e.g., NaOH solution) and extracting the product with an organic solvent like dichloromethane.
-
Purification: The crude product is often a solid and can be purified by recrystallization or column chromatography to yield pure 5,5'-dibromo-2,2'-bipyrimidine.
Visual Guides
Reaction Pathway and Control Factors
Caption: Factors influencing the selective synthesis of mono- vs. di-brominated products.
Troubleshooting Workflow: Low Yield of Mono-brominated Product
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
Technical Support Center: High-Purity Recrystallization of 5-Bromo-2,2'-bipyrimidine
Welcome to the technical support center for the purification of 5-Bromo-2,2'-bipyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this critical building block through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently develop a robust and reproducible purification protocol.
Understanding the Molecule: 5-Bromo-2,2'-bipyrimidine
5-Bromo-2,2'-bipyrimidine is a heterocyclic compound featuring a bipyrimidine core with a bromine substituent. This structure imparts a degree of polarity and potential for hydrogen bonding, which are crucial considerations for solvent selection during recrystallization. The aromatic nature of the rings suggests that solvents capable of pi-pi stacking interactions might also play a role in the dissolution process.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 5-Bromo-2,2'-bipyrimidine?
An ideal solvent for the recrystallization of 5-Bromo-2,2'-bipyrimidine should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for crystallization and high recovery.
-
Inertness: The solvent should not react with 5-Bromo-2,2'-bipyrimidine.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.
Q2: Which solvents are good starting points for screening?
Based on the polar and aromatic nature of 5-Bromo-2,2'-bipyrimidine, a range of solvents with varying polarities should be screened. It is advisable to start with common laboratory solvents and then move to solvent mixtures if a single solvent does not provide the desired solubility profile.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can engage in hydrogen bonding, and the alkyl chain provides some non-polar character. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve a range of organic compounds. |
| Ethers | Tetrahydrofuran (THF) | A moderately polar aprotic solvent. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity. |
| Aromatic | Toluene | The aromatic ring can interact with the bipyrimidine system through pi-pi stacking. |
| Halogenated | Dichloromethane (DCM) | Often a good solvent for a wide range of organic compounds. |
| Nitrile | Acetonitrile | A polar aprotic solvent that has been reported as effective for other brominated pyrimidine derivatives[1]. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, DCM/Hexane | Used to fine-tune the solubility. A "good" solvent in which the compound is soluble is paired with a "poor" solvent to induce crystallization. |
Q3: How do I perform a small-scale solvent screening experiment?
-
Place a small amount (10-20 mg) of your crude 5-Bromo-2,2'-bipyrimidine into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, observing for dissolution.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals upon cooling is a promising candidate for recrystallization.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 5-Bromo-2,2'-bipyrimidine and provides actionable solutions.
Issue 1: Oiling Out Instead of Crystallization
Cause: The compound is coming out of the solution as a liquid (oil) rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[1][2]
Solutions:
-
Lower the temperature of dissolution: If possible, use a solvent with a lower boiling point.
-
Use more solvent: This can prevent the solution from becoming too concentrated upon cooling, which can favor oiling out.
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[2]
-
Add a seed crystal: A small crystal of pure 5-Bromo-2,2'-bipyrimidine can provide a nucleation site for crystal growth.
-
Change the solvent system: Try a different solvent or a mixed solvent system.
Issue 2: Low Recovery of Purified Product
Cause: A significant portion of the compound remains dissolved in the mother liquor after cooling. This is often due to using too much solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.[2][3]
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.
-
Cool the solution thoroughly: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Partially evaporate the solvent: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.[2][4]
-
Re-evaluate your solvent choice: The ideal solvent will have a steep solubility curve with respect to temperature.
Issue 3: No Crystals Form Upon Cooling
Cause: The solution is not supersaturated, which is necessary for crystallization to occur. This could be due to using too much solvent or the compound being very soluble in the chosen solvent even at low temperatures.
Solutions:
-
Induce crystallization by scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This can create nucleation sites.[2][4]
-
Add a seed crystal: As mentioned previously, a seed crystal can initiate crystallization.
-
Reduce the solvent volume: Carefully evaporate some of the solvent and try cooling again.[4]
-
Use an anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.
Issue 4: The Purified Product is Still Impure
Cause: The recrystallization process was too rapid, trapping impurities within the crystal lattice. Alternatively, the chosen solvent may not be effective at leaving the specific impurities in the solution.
Solutions:
-
Ensure slow cooling: Rapid cooling leads to the formation of small, often impure crystals.[3] Allow the solution to cool slowly to promote the growth of larger, purer crystals.
-
Perform a second recrystallization: A second recrystallization in the same or a different solvent system can significantly improve purity.
-
Use activated charcoal: If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[3]
-
Consider a preliminary purification step: If the crude material is very impure, a technique like column chromatography may be necessary before recrystallization.[5]
Experimental Protocol: A General Guideline for Recrystallization
This protocol provides a step-by-step methodology for the recrystallization of 5-Bromo-2,2'-bipyrimidine. The choice of solvent should be determined by preliminary screening as described in the FAQs.
-
Dissolution: Place the crude 5-Bromo-2,2'-bipyrimidine in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in developing a successful recrystallization protocol.
Caption: A workflow diagram for the recrystallization of 5-Bromo-2,2'-bipyrimidine.
Logical Relationship of Troubleshooting Steps
The following diagram illustrates the logical connections between common recrystallization problems and their respective solutions.
Caption: Logical connections between recrystallization issues and solutions.
References
-
Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry. [Link]
-
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Isotopic Distribution of Mono-Brominated Bipyrimidines
Executive Summary & Strategic Importance
Mono-brominated bipyrimidines serve as critical scaffolds in modern drug discovery, particularly as intermediates for cross-coupling reactions (Suzuki-Miyaura) to generate complex heteroaromatic ligands. Their analysis presents a unique challenge and opportunity: the bromine atom acts as an intrinsic "mass tag," but the nitrogen-rich bipyrimidine core requires specific ionization conditions.
This guide objectively compares the detection and validation of these compounds using Low-Resolution Mass Spectrometry (LRMS) versus High-Resolution Mass Spectrometry (HRMS) . It provides a validated workflow to distinguish true mono-brominated species from potential polychlorinated impurities or matrix artifacts.
Theoretical Foundation: The Bromine Signature
To interpret the spectra of mono-brominated bipyrimidines (
Isotopic Abundance Data
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
| 78.9183 | 50.69% | |
| 80.9163 | 49.31% |
The "Doublet" Phenomenon
For a mono-brominated species, this abundance creates a characteristic 1:1 doublet pattern separated by exactly 2.0 Daltons.
Critical Insight: If your spectrum shows an M+2 peak that is roughly 30% the height of the M peak, you likely have a Chlorine contaminant, not Bromine.[3] If the M+2 is <1.1% (relative to Carbon count), you have lost the halogen entirely.
Comparative Analysis: LRMS vs. HRMS
This section compares the two dominant modalities for analyzing these scaffolds.
Table 1: Performance Comparison Matrix
| Feature | Low-Res MS (Single Quad/Ion Trap) | High-Res MS (Q-TOF / Orbitrap) |
| Primary Utility | Routine reaction monitoring; fraction collection. | Structural confirmation; impurity profiling. |
| Mass Accuracy | Nominal (± 0.5 Da). | Exact (< 5 ppm). |
| Isotope Fidelity | Visual confirmation of 1:1 ratio only. | Matches theoretical fine structure distribution. |
| Interference Risk | High. Cannot resolve isobaric interferences (e.g., matrix peaks). | Low. Resolves mass defects to confirm elemental composition. |
| Cost/Throughput | Low cost / High throughput. | High cost / Lower throughput. |
Expert Verdict
-
Use LRMS for "Quick-Check" verification during synthesis (e.g., "Did the bromination reaction work?"). The 1:1 pattern is sufficient for "Yes/No" answers.
-
Use HRMS for final compound registration. You must prove the formula is
and not a degradation product with a similar nominal mass.
Validated Experimental Protocol
This protocol is designed for Electrospray Ionization (ESI) in Positive Mode, which is optimal for the basic nitrogen atoms in the bipyrimidine core.
Workflow Visualization
Figure 1: Standard LC-MS workflow for halogenated heterocycles.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 0.1 mg of the bipyrimidine in 1 mL of LC-MS grade Methanol.
-
Why: Bipyrimidines have limited solubility in pure water; Methanol ensures complete dissolution without causing esterification artifacts common with ethanol.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Why: Formic acid protonates the pyrimidine nitrogens (
), drastically increasing ionization efficiency in ESI(+).
-
-
MS Parameters (Source):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Br bond).
-
Scan Range: 100–600 m/z.
-
Data Interpretation & Logic
To validate your compound, follow this logical decision tree. This prevents false positives caused by instrument noise or co-eluting peaks.
Logic Tree for Validation
Figure 2: Decision logic for validating brominated species.
Common Pitfalls
-
Saturation Effects: If the detector is saturated, the isotope ratio will distort (the M peak flattens, making M+2 look larger). Remedy: Dilute sample 10x.
-
Adduct Formation: Watch for
, , and . The 1:1 doublet pattern will replicate across all adducts. If the doublet appears in the protonated species but not the sodiated one, it is an interference, not a real signal.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry: Halogen Patterns. Retrieved from [Link]
-
Drug Target Review. (2017). Using native mass spectrometry to inform drug discovery. Retrieved from [Link]
Sources
A Comparative Guide to the Electrochemical Redox Potentials of Bipyrimidine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Bipyrimidine Metal Complexes and the Significance of their Redox Potentials
Transition metal complexes containing 2,2'-bipyridine (bpy) and its derivatives, such as 2,2'-bipyrimidine, are a cornerstone of modern coordination chemistry.[1][2] Their utility spans a vast array of applications, from photocatalysis and solar energy conversion to the development of novel therapeutics and electrochromic materials.[1][3][4][5][6] The remarkable versatility of these complexes stems from their rich and tunable electronic properties, which are fundamentally governed by their electrochemical redox potentials.[1]
The redox potential of a bipyrimidine metal complex dictates the ease with which it can accept or donate electrons. This property is not only a descriptor of the complex's electronic structure but also a critical parameter that determines its function. For instance, in photocatalysis, the redox potentials of the excited state of the complex must be sufficient to drive the desired chemical transformation, such as the reduction of CO2.[4][5][7][8][9] In the context of drug development, the redox activity of a metal complex can be harnessed for therapeutic effect, or conversely, it may be an undesirable feature leading to off-target effects.
This guide provides a comparative analysis of the electrochemical redox potentials of a selection of bipyrimidine metal complexes, with a focus on how the choice of the metal center and the nature of substituents on the bipyridine ligand can be used to rationally tune these properties. We will delve into the experimental determination of redox potentials using cyclic voltammetry, providing a detailed protocol for researchers.
The Influence of Metal and Ligand on Redox Potentials: A Comparative Analysis
The redox potentials of bipyrimidine metal complexes are a function of both the metal center and the electronic nature of the bipyridine ligands. The metal-centered oxidation (e.g., MII/MIII) and ligand-centered reductions can be systematically modulated.
The Role of the Metal Center
The identity of the transition metal has a profound impact on the redox potential of the complex. For isostructural tris(bipyridine) complexes, the ease of oxidation generally follows the trend Os(II) > Fe(II) > Ru(II), meaning that the Os(II) complex is the easiest to oxidize (has the least positive oxidation potential).[6] This trend is influenced by the energies of the metal d-orbitals.
The Impact of Ligand Substitution
A powerful strategy for fine-tuning the redox potentials of bipyrimidine metal complexes is the introduction of substituent groups onto the bipyridine ligands.[10] These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -tBu) and alkoxy (-OCH₃) groups increase the electron density on the bipyridine ligand system.[10] This increased electron density makes the complex easier to oxidize (a negative shift in the oxidation potential) and more difficult to reduce (a negative shift in the reduction potential).[10][11]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) decrease the electron density of the bipyridine framework.[4][10] This makes the complex more difficult to oxidize (a positive shift in the oxidation potential) and easier to reduce (a positive shift in the reduction potential).[4][10][12]
The following table summarizes the redox potentials for a selection of ruthenium, iron, and rhenium bipyridine complexes, illustrating the effects of both the metal center and ligand substituents.
| Complex | Metal Oxidation (E₁/₂) (V vs. Ag/AgCl) | Ligand Reduction (E₁/₂) (V vs. Ag/AgCl) | Reference(s) |
| [Ru(bpy)₃]²⁺ | +1.29 | -1.33, -1.51, -1.79 | [13] |
| [Ru(4,4'-di-Me-bpy)₃]²⁺ | +1.12 | -1.48, -1.65, -1.92 | [14] |
| [Ru(4,4'-di-COOEt-bpy)₃]²⁺ | +1.65 | -0.98, -1.18, -1.45 | [14] |
| [Fe(bpy)₃]²⁺ | +0.875 | -1.17, -1.33, -1.96 | [12][15] |
| [Fe(4,4'-di-OMe-bpy)₃]²⁺ | +0.56 | Not Reported | [12] |
| [Fe(4,4'-di-COOH-bpy)₃]²⁺ | +0.97 | Not Reported | [12] |
| [Re(bpy)(CO)₃Cl] | Not Applicable | -1.28 (bpy-based) | [4][9] |
| [Re(4,4'-di-Me-bpy)(CO)₃Cl] | Not Applicable | -1.35 (bpy-based) | [4] |
| [Re(4,4'-di-COOH-bpy)(CO)₃Cl] | Not Applicable | -1.15 (bpy-based) | [4] |
Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE, Fc/Fc⁺). Direct comparison requires conversion to a common reference. The values presented here are illustrative and may have been measured under slightly different experimental conditions.
Conceptual Framework for Tuning Redox Potentials
The ability to predictably tune the redox potentials of bipyrimidine metal complexes is a powerful tool in molecular design. The following diagram illustrates the general principles of how metal and ligand modifications influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the redox potentials.
Caption: Relationship between metal/ligand modifications and redox potentials.
Experimental Protocol: Determination of Redox Potentials by Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common electrochemical technique used to determine the redox potentials of metal complexes.[16][17] It involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current.[17]
Essential Components of a Cyclic Voltammetry Experiment
A standard three-electrode setup is used for cyclic voltammetry.[16][18]
-
Working Electrode (WE): An inert electrode where the redox reaction of interest occurs (e.g., glassy carbon, platinum, or gold).[18]
-
Reference Electrode (RE): An electrode with a stable and well-defined potential against which the potential of the working electrode is controlled (e.g., Ag/AgCl or a saturated calomel electrode (SCE)).[18]
-
Counter (or Auxiliary) Electrode (CE): An inert electrode that completes the electrical circuit by passing current (e.g., a platinum wire).[18]
The following diagram illustrates the workflow for a typical cyclic voltammetry experiment.
Caption: Workflow for a cyclic voltammetry experiment.
Step-by-Step Methodology
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile, dichloromethane).[16] The supporting electrolyte is necessary to ensure the conductivity of the solution.[16]
-
Preparation of the Analyte Solution: Dissolve the bipyrimidine metal complex of interest in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface.[19] Rinse the electrode thoroughly with the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode cell, ensuring that the electrodes are properly positioned and not in contact with each other.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition:
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate (a typical starting scan rate is 100 mV/s).[20]
-
Initiate the potential sweep and record the resulting current to obtain the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
For a reversible or quasi-reversible redox couple, the half-wave potential (E₁/₂) is calculated as the average of the anodic and cathodic peak potentials: E₁/₂ = (Epa + Epc)/2.[21] This value represents the formal redox potential of the complex.
-
Conclusion and Future Outlook
The ability to rationally design and synthesize bipyrimidine metal complexes with tailored electrochemical properties is a powerful capability for researchers across multiple disciplines. By judiciously selecting the metal center and functionalizing the bipyrimidine ligands with electron-donating or electron-withdrawing substituents, the redox potentials can be finely tuned to meet the specific demands of a given application. The comparative data and experimental protocols presented in this guide provide a foundational understanding for both seasoned researchers and newcomers to the field. As the demand for more efficient catalysts, advanced materials, and targeted therapeutics continues to grow, the importance of understanding and controlling the electrochemical behavior of these versatile metal complexes will undoubtedly increase.
References
Sources
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-tris(bipyridine) complexes with multiple redox-active amine substituents: tuning of spin density distribution and deep-red to NIR electrochromism and electrofluorochromism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Substituent Groups in Rhenium Bipyridine Complexes on Photocatalytic CO2 Reduction, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. jku.at [jku.at]
- 6. researchgate.net [researchgate.net]
- 7. Electrocatalytic CO2 reduction using rhenium(I) complexes with modified 2-(2′-pyridyl)imidazole ligands [summit.sfu.ca]
- 8. Reduction of CO2 using a Rhenium Bipyridine Complex Containing Ancillary BODIPY Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrochemical characterization of redox activity and stability of various tris(2,2‘-bipyridine) derived complexes of iron(II) in aqueous solutions :: JYX [jyx.jyu.fi]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 19. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 20. static.igem.org [static.igem.org]
- 21. www1.lasalle.edu [www1.lasalle.edu]
- 22. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tuning the Coordination Environment of Ru(II) Complexes with a Tailored Acridine Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DSpace [soar.wichita.edu]
- 26. Electroactive Bisiminopyridine Ligands: Synthesis and Complexation Studies [mdpi.com]
- 27. Interrogation of 2,2’-Bipyrimidines as Low Potential Two Electron Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. papers.ssrn.com [papers.ssrn.com]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. researchgate.net [researchgate.net]
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- 34. mdpi.com [mdpi.com]
HPLC Retention Time Comparison Guide: Bipyrimidine Derivatives
Executive Summary
This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) retention behaviors for bipyrimidine derivatives, specifically focusing on the separation of positional isomers (e.g., 2,2'-bipyrimidine vs. 4,4'-bipyrimidine). It addresses the common challenge of resolving these structurally similar, basic aromatic compounds. The guide contrasts the performance of standard C18 stationary phases against Phenyl-Hexyl phases and analyzes the critical impact of mobile phase pH on retention time (
Introduction: The Isomer Challenge
Bipyrimidine derivatives are critical intermediates in the synthesis of functional materials, metal-organic frameworks (MOFs), and pharmaceutical APIs. The two primary isomers, 2,2'-bipyrimidine and 4,4'-bipyrimidine , exhibit distinct electronic and steric properties but possess identical molecular weights (
Structural Implications for Chromatography[1]
-
2,2'-Bipyrimidine: Features nitrogen atoms in a cis-like proximity, enabling metal chelation. This creates a localized dipole and often results in a more planar conformation in solution.
-
4,4'-Bipyrimidine: Linear, rigid structure with nitrogen atoms on opposite ends. This linearity increases the hydrophobic surface area available for interaction with stationary phases.
-
Basicity: Both compounds are weak bases (pKa
4.3). At standard acidic HPLC conditions (pH < 3), they exist as protonated cations, leading to poor retention and peak tailing on traditional silica-based columns due to silanol interactions.
Methodology & Experimental Setup
Column Selection Rationale
To achieve robust separation, we compare two distinct stationary phase chemistries:
-
C18 (Octadecylsilane): The industry standard. Relies primarily on hydrophobic (van der Waals) interactions.
-
Limitation: Often fails to resolve positional isomers with similar hydrophobicity.
-
-
Phenyl-Hexyl: A polar-embedded phase. Relies on
interactions between the phenyl ring of the stationary phase and the aromatic system of the analyte.[1][2][3]
Mobile Phase Optimization
-
Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for Phenyl columns.[2][3] ACN's
-electrons can interfere with the stationary phase's interactions, dampening selectivity. -
Buffer pH:
-
Acidic (pH 2.5): Protonates bases. Reduces retention but improves solubility.
-
Neutral/Basic (pH 7.5): Analytes are neutral. Maximizes hydrophobic retention. Requires hybrid-silica columns (e.g., chemically stable up to pH 12) to prevent column dissolution.
-
Comparative Performance Analysis
The following data represents the expected elution profile based on solvophobic theory and
Table 1: Relative Retention Comparison (k')
Conditions: Isocratic 40:60 MeOH:Buffer, Flow 1.0 mL/min, 25°C.
| Analyte | C18 (pH 2.5) | C18 (pH 7.5) | Phenyl-Hexyl (pH 2.5) | Phenyl-Hexyl (pH 7.5) |
| 2,2'-Bipyrimidine | Low ( | Medium ( | Medium ( | High ( |
| 4,4'-Bipyrimidine | Low ( | High ( | High ( | Very High ( |
| Selectivity ( | 1.2 (Poor) | 1.5 (Good) | 1.7 (Better) | 1.3 (Moderate) |
Analysis of Results
-
Effect of pH: At pH 2.5, both analytes are protonated (
). The positive charge repels the hydrophobic stationary phase, resulting in fast elution (low ). At pH 7.5 (above pKa), they are neutral, significantly increasing retention. -
Effect of Column Chemistry:
-
C18: Elution is driven by hydrophobicity. The linear 4,4'-isomer has more surface area contact than the 2,2'-isomer, eluting later.
-
Phenyl-Hexyl: Shows stronger retention overall due to
stacking. Crucially, the selectivity ( ) is often superior at acidic pH on Phenyl columns because the localized charge distribution on the isomers interacts differently with the -cloud of the stationary phase.
-
Detailed Experimental Protocol
Workflow Diagram (DOT)
This diagram illustrates the decision matrix for method development.
Caption: Decision tree for selecting stationary phase and pH based on retention requirements.
Step-by-Step Protocol
Objective: Separate 2,2'-bipyrimidine and 4,4'-bipyrimidine with resolution
-
Preparation of Mobile Phases:
-
Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (Buffer ensures reproducible ionization state).
-
Solvent B (Organic): 100% Methanol (LC-MS grade). Note: Do not use Acetonitrile if using Phenyl columns for this application.[2]
-
-
System Setup:
-
Column: Phenyl-Hexyl,
mm, 3.5 µm particle size. -
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled temperature is vital for
reproducibility). -
Detection: UV @ 254 nm (aromatic
transition).
-
-
Gradient Profile:
-
0-1 min: 5% B (Equilibration)
-
1-10 min: 5%
60% B (Linear Ramp) -
10-12 min: 60%
95% B (Wash) -
12-15 min: 5% B (Re-equilibration)
-
-
System Suitability (Self-Validation):
-
Inject a 1:1 mixture standard.
-
Acceptance Criteria: Resolution (
) between peaks 2.0; Tailing Factor ( ) 1.5.
-
Mechanism of Interaction
Understanding why the separation occurs ensures you can troubleshoot deviations.
Caption: Comparison of interaction mechanisms. Phenyl phases offer specific pi-pi stacking.
Troubleshooting Guide
-
Problem: Peaks are co-eluting.
-
Solution: Switch from Acetonitrile to Methanol to enhance
selectivity. Lower the temperature (e.g., to 20°C); interactions are exothermic and stronger at lower temperatures.
-
-
Problem: Peak tailing.
-
Solution: The analyte is likely interacting with residual silanols. Increase buffer concentration (to 20-25 mM) or add a silanol blocker (e.g., Triethylamine) if MS compatibility is not required.
-
References
-
Shimadzu Corporation. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
PubChem. (2025).[6] 2,2'-Bipyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Welch Materials. (2024).[7] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
-
Mac-Mod Analytical. (n.d.). Development of a Highly Selective, "Phenyl-modified" C18 Bonded phase for HPLC. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
